Home > Products > Screening Compounds P145723 > N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide
N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide - 2034468-59-0

N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide

Catalog Number: EVT-3055961
CAS Number: 2034468-59-0
Molecular Formula: C15H18N4O2
Molecular Weight: 286.335
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

GDC-0994 (22)

  • Compound Description: GDC-0994 (22) is an orally bioavailable, small-molecule inhibitor with selectivity for extracellular signal-regulated kinase 1/2 (ERK1/2) kinase activity. [] This compound is under investigation for its potential in cancer treatment as ERK1/2 is a key node within the commonly dysregulated RAS/RAF/MEK/ERK signaling cascade in cancer. []
  • Relevance: While not structurally identical to the target compound, GDC-0994 also contains a 1-methyl-1H-pyrazol-yl moiety linked to a pyrimidine ring. [] Comparing the activity profiles of GDC-0994 and N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide could provide insights into the impact of structural variations on biological activity.

AMG 337

  • Compound Description: AMG 337 is a potent and selective small molecule inhibitor of the mesenchymal epithelial transition factor (MET) receptor tyrosine kinase. [] It exhibits desirable pharmacokinetic properties and robust antitumor activity in preclinical models. []
  • Relevance: This compound shares the 1-methyl-1H-pyrazol-4-yl group with the target compound N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide. [] Studying their structural differences can provide valuable information regarding the structure-activity relationships within this chemical class.

PF-06747775 (21)

  • Compound Description: PF-06747775 (21) is a high-affinity, irreversible inhibitor of mutant epidermal growth factor receptor (EGFR) designed for treating non-small cell lung cancer. [] This compound demonstrates potent activity against common EGFR mutations while maintaining selectivity over wild-type EGFR. []
  • Relevance: PF-06747775 incorporates a 3-methoxy-1-methyl-1H-pyrazol-4-yl group, similar to the 1-methyl-1H-pyrazol-4-yl moiety found in N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide. [] The subtle difference in the pyrazole substitution pattern could influence binding affinity and selectivity profiles, warranting further investigation.

TAS-116 (16e)

  • Compound Description: TAS-116 (16e) is a potent and selective inhibitor of heat shock protein 90 (HSP90)α and HSP90β, making it a potential candidate for cancer therapy. [] This compound exhibits oral bioavailability in preclinical models and demonstrates significant antitumor activity. []
  • Relevance: Although structurally distinct from the target compound, TAS-116 incorporates a 1-methyl-1H-pyrazol-4-yl group linked to an imidazole ring. [] Studying the structural variations and their effects on target selectivity and biological activity could provide valuable insights for drug discovery efforts.

MK-8033 (11r)

  • Compound Description: MK-8033 (11r) acts as a dual inhibitor of the c-Met and Ron receptor tyrosine kinases, demonstrating preferential binding to their activated conformations. [] This selectivity profile makes it a promising therapeutic agent for cancer treatment. []
  • Relevance: MK-8033 shares the 1-methyl-1H-pyrazol-4-yl moiety with N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide. [] Comparing their structural differences, particularly the variations in the aromatic core and substituents, can aid in understanding their divergent target selectivity profiles.

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide (7n)

  • Compound Description: This compound acts as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. [] It shows promise for treating central nervous system disorders and demonstrates favorable pharmacokinetics and good brain penetration. []
  • Relevance: Although it contains an imidazole ring instead of a pyrazole, this compound shares a similar overall structure and the key (aryl)pyridinyl-methylamide motif with N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide. [] Comparing their pharmacological profiles can reveal the influence of switching from pyrazole to imidazole on GlyT1 inhibitory activity.
Overview

N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide is a complex organic compound with significant implications in medicinal chemistry. This compound features a unique structure that incorporates a pyrazole ring, a pyridine moiety, and an oxolane (tetrahydrofuran) unit, making it a potential candidate for various pharmaceutical applications.

Source

The compound is identified by its Chemical Abstracts Service (CAS) number 2034308-57-9, and its molecular formula is C₁₅H₁₈N₄O₂. It has been documented in several scientific and patent databases, indicating its relevance in ongoing research and potential therapeutic uses .

Classification

N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide belongs to the class of heterocyclic compounds, specifically those containing nitrogen heterocycles like pyrazole and pyridine. It is classified as an amide due to the presence of the carboxamide functional group.

Synthesis Analysis

Methods

The synthesis of N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide can be achieved through various methods, often involving multi-step reactions. A common approach includes the formation of the pyrazole and pyridine intermediates, followed by their coupling with the oxolane derivative.

Technical Details

  1. Formation of Pyrazole: The pyrazole ring can be synthesized via cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  2. Pyridine Synthesis: The pyridine moiety may be constructed through methods such as the Hantzsch reaction or via cyclization of precursors containing nitrogen atoms.
  3. Amide Bond Formation: The final step typically involves the reaction of the oxolane derivative with the amine from the pyrazole-pyridine coupling to form the desired carboxamide.
Molecular Structure Analysis

Structure

The molecular structure of N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide features:

  • A pyrazole ring at one end.
  • A pyridine ring connected through a methylene bridge.
  • An oxolane (tetrahydrofuran) unit that contributes to its three-dimensional conformation.

Data

Key molecular data include:

  • Molecular Weight: 286.33 g/mol
  • Molecular Formula: C₁₅H₁₈N₄O₂
    These structural characteristics suggest potential interactions with biological targets due to their spatial arrangement and functional groups .
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for amides and heterocycles:

  1. Nucleophilic Substitution: The nitrogen in the pyrazole or pyridine can act as a nucleophile in substitution reactions.
  2. Hydrolysis: The amide bond may undergo hydrolysis under acidic or basic conditions, yielding corresponding acids and amines.
  3. Cyclization Reactions: The presence of multiple reactive sites allows for further cyclization or functionalization, enhancing its chemical diversity.

Technical Details

Reactions involving this compound often require careful control of conditions such as temperature and pH to ensure high yields and selectivity.

Mechanism of Action

Process

The mechanism of action for N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide may involve:

  1. Target Binding: The compound likely interacts with specific biological targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions.
  2. Inhibition or Activation: Depending on its structure, it may act as an inhibitor or activator in biochemical pathways, particularly those related to inflammation or cancer.

Data

Preliminary studies suggest that compounds with similar structures exhibit significant biological activity, including anti-inflammatory and anti-cancer properties .

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as density and melting point are not readily available for this compound, general expectations based on similar compounds include:

  • Solubility: Likely soluble in polar solvents due to the presence of polar functional groups.

Chemical Properties

Chemical properties include:

  • Stability: May be sensitive to hydrolysis under extreme pH conditions.
  • Reactivity: Exhibits typical reactivity associated with amides and heterocycles.
Applications

Scientific Uses

N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing new drugs targeting specific diseases such as cancer or autoimmune disorders.
  2. Biochemical Research: Used in studies investigating enzyme inhibition or receptor modulation due to its structural complexity.

The ongoing research into compounds like N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide highlights their importance in drug discovery and development processes across various therapeutic areas.

Properties

CAS Number

2034468-59-0

Product Name

N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide

IUPAC Name

N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]oxolane-3-carboxamide

Molecular Formula

C15H18N4O2

Molecular Weight

286.335

InChI

InChI=1S/C15H18N4O2/c1-19-9-13(8-18-19)14-11(3-2-5-16-14)7-17-15(20)12-4-6-21-10-12/h2-3,5,8-9,12H,4,6-7,10H2,1H3,(H,17,20)

InChI Key

ZIICCAOMMILOPM-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3CCOC3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.